Conformational Restraint via Fsp³ and Cyclopropane Ring Confers Entropic Advantage Over Flexible Propanamide Analogs
The target compound exhibits a fraction sp³ (Fsp³) of 0.67, reflecting a high degree of sp³-hybridized carbon content contributed by the fused cyclopropane ring and the methylamino side chain . This value substantially exceeds that of typical linear propanamide derivatives, which exhibit Fsp³ values below 0.5. Higher Fsp³ has been correlated across multiple large-scale analyses with improved clinical developability outcomes including reduced attrition due to toxicity and improved aqueous solubility profiles [1].
| Evidence Dimension | Fraction sp³ (Fsp³) as a proxy for conformational complexity and developability |
|---|---|
| Target Compound Data | Fsp³ = 0.67 (calculated from molecular formula C₉H₁₃N₃O₃) |
| Comparator Or Baseline | Typical linear propanamide derivatives: Fsp³ < 0.5 (class-level baseline from medicinal chemistry literature) |
| Quantified Difference | Fsp³ of target compound exceeds linear propanamide baseline by >0.17 units (≥34% relative increase) |
| Conditions | In silico calculation from SMILES: CNC(CN1C(=O)C2CC2C1=O)C(N)=O; comparator data from published analyses of drug developability parameters |
Why This Matters
Higher Fsp³ is an established correlate of improved clinical compound quality; procurement of the target compound rather than a flexible-chain analog supports structure–property optimization in lead development programs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. View Source
